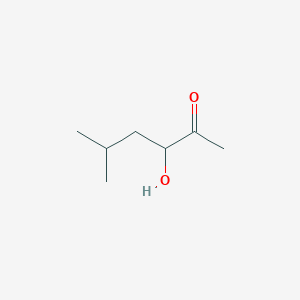

3-Hydroxy-5-methyl-2-hexanone

Description

Structure

3D Structure

Properties

CAS No. |

163038-04-8 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-hydroxy-5-methylhexan-2-one |

InChI |

InChI=1S/C7H14O2/c1-5(2)4-7(9)6(3)8/h5,7,9H,4H2,1-3H3 |

InChI Key |

LZDPYURTPRCDJG-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)C)O |

density |

0.922-0.932 |

Other CAS No. |

163038-04-8 |

physical_description |

Colourless liquid; Sweet, chocolate-like aroma |

solubility |

Soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 5 Methyl 2 Hexanone and Its Isomers

Chemoenzymatic and Enzymatic Synthesis Routes

Enzymatic syntheses are valued for their high specificity, operating under environmentally benign conditions. researchgate.net Enzymes such as pyruvate (B1213749) decarboxylase and butanediol (B1596017) dehydrogenase have proven effective in producing 3-hydroxy-5-methyl-2-hexanone and its related isomers. researchgate.netrsc.org

Pyruvate decarboxylase (PDC), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the decarboxylation of pyruvic acid to acetaldehyde (B116499). wikipedia.orgebi.ac.uk However, its catalytic promiscuity allows it to perform carboligation reactions, specifically acyloin condensations, which are useful for asymmetric synthesis. uni-hannover.denih.gov This reaction involves the condensation of an aldehyde with a 2-keto acid. researchgate.net The formation of acyloins is considered a side reaction of PDC, first observed by Neuberg and Hirsch in 1921. uni-hannover.de

The enzymatic reaction between isovaleraldehyde (B47997) and pyruvic acid, catalyzed by yeast pyruvate decarboxylase, serves as a direct route to synthesize this compound. researchgate.net In this biotransformation, this compound is the principal product. researchgate.net However, the reaction also yields its isomer, 2-hydroxy-5-methyl-3-hexanone (B12690846), due to a keto-enol equilibrium. researchgate.net Experimental findings show that this method can produce a mixture where this compound constitutes the major part. researchgate.net

Conversely, when the substrates are reversed to α-ketoisocaproic acid and acetaldehyde, the major acyloin product formed is 2-hydroxy-5-methyl-3-hexanone. researchgate.net This reaction, also catalyzed by yeast pyruvate decarboxylase, still produces this compound as a secondary product. researchgate.net The substrate structure significantly influences the product yields in these enzymatic reactions. uni-hannover.de

The table below summarizes the product distribution from the two pyruvate decarboxylase-catalyzed reactions.

| Reactant 1 | Reactant 2 | Catalyst | Major Product | Product Distribution |

| Isovaleraldehyde | Pyruvic Acid | Yeast Pyruvate Decarboxylase | This compound | 77.5% this compound, 22.5% 2-Hydroxy-5-methyl-3-hexanone researchgate.net |

| α-Ketoisocaproic Acid | Acetaldehyde | Yeast Pyruvate Decarboxylase | 2-Hydroxy-5-methyl-3-hexanone | 80% 2-Hydroxy-5-methyl-3-hexanone, 20% this compound researchgate.net |

An alternative enzymatic strategy involves the reduction of a diketone precursor, 5-methyl-2,3-hexanedione (B78870). This method utilizes dehydrogenases to achieve a highly selective and asymmetric reduction to the corresponding α-hydroxy ketone.

The R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) is effective in catalyzing the asymmetric reduction of prochiral 1,2-diketones. rsc.orgresearchgate.net This enzyme, a member of the metal-dependent medium chain dehydrogenases/reductases family, successfully transforms aliphatic diketones like 5-methyl-2,3-hexanedione. rsc.org The biocatalytic reduction primarily yields this compound, with only minor amounts of the 2-hydroxy-3-hexanone isomer being formed. rsc.orgresearchgate.net For cofactor regeneration, a formate (B1220265) dehydrogenase (FDH) is often used in conjunction with BcBDH.

The table below details a specific application of this biocatalytic reduction.

| Substrate | Enzyme System | Cofactors | Conditions | Outcome |

| 200 mM 5-Methyl-2,3-hexanedione | 0.5 U/mL BcBDH, 0.8 U/mL FDH | 0.3 mM NADH, 600 mM Sodium Formate | 10% methanol (B129727) in MES-NaOH buffer (pH 6.8), 30°C, 48 hours | 98% conversion to (R,R)-3-hydroxy-5-methyl-2-hexanone |

The use of Bacillus clausii butanediol dehydrogenase (BcBDH) provides excellent stereocontrol. The enzyme is R-selective, meaning it preferentially catalyzes the reduction to form an R-configured chiral center. rsc.org When applied to 5-methyl-2,3-hexanedione, this selective reduction results in the formation of (R,R)-3-hydroxy-5-methyl-2-hexanone with high efficiency. This high degree of stereoselectivity is a key advantage of using biocatalysts like BcBDH for the synthesis of chiral building blocks for the fine chemical industry. rsc.orgresearchgate.net

Enantioselective Approaches

The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry dictates biological activity or sensory properties. Enantioselective strategies employ chiral catalysts or reagents to control the three-dimensional arrangement of atoms during the reaction, leading to a high proportion of the desired stereoisomer. Key methods include asymmetric dihydroxylation of a precursor, asymmetric epoxidation, and the use of chiral catalysts and enzymes to mediate stereoselective hydroxylations.

Sharpless Asymmetric Dihydroxylation of Silyl (B83357) Enol Ethers

The Sharpless Asymmetric Dihydroxylation (AD) is a potent and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgnih.gov The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant like potassium ferricyanide. nih.govwikipedia.org For the synthesis of α-hydroxy ketones such as this compound, the reaction is adapted to be performed on a silyl enol ether derivative of the parent ketone. researchgate.net

The process begins with the conversion of 5-methyl-2-hexanone (B1664664) into its more stable silyl enol ether, 4-dimethyl-1-pentenyl trimethylsilyl (B98337) ether, which can be achieved in high yield. researchgate.net This substrate is then subjected to the Sharpless AD conditions. The choice of the chiral ligand, typically delivered via a pre-packaged mixture known as an "AD-mix," dictates which face of the double bond is hydroxylated, thereby determining the absolute configuration of the resulting α-hydroxy ketone. wikipedia.org

To synthesize the (S)-enantiomer, the silyl enol ether of 5-methyl-2-hexanone is oxidized using AD-mix-α. researchgate.net This reagent mixture contains the chiral ligand (DHQ)₂PHAL. nih.govwikipedia.org The ligand creates a chiral environment around the osmium catalyst, directing the oxidation to one face of the silyl enol ether's double bond. Following hydrolysis of the intermediate, the reaction yields (S)-3-hydroxy-5-methyl-2-hexanone. researchgate.net Research has demonstrated that this method can produce the (S)-enantiomer with a yield of 71.8% and an enantiomeric excess (ee) of 68.6%. researchgate.net

Conversely, the synthesis of the (R)-enantiomer is achieved by employing AD-mix-β. researchgate.net This mixture contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which directs the osmium-catalyzed dihydroxylation to the opposite face of the double bond compared to its counterpart in AD-mix-α. nih.govwikipedia.org The oxidation of 4-dimethyl-1-pentenyl trimethylsilyl ether with AD-mix-β results in the formation of (R)-3-hydroxy-5-methyl-2-hexanone. researchgate.net This approach has been reported to be slightly more efficient, providing the (R)-product in 76.9% yield with a higher enantiomeric excess of 77.2%. researchgate.net

| AD-mix Reagent | Chiral Ligand | Product Enantiomer | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (S)-3-Hydroxy-5-methyl-2-hexanone | 71.8% | 68.6% | researchgate.net |

| AD-mix-β | (DHQD)₂PHAL | (R)-3-Hydroxy-5-methyl-2-hexanone | 76.9% | 77.2% | researchgate.net |

Shi's Asymmetric Epoxidation

Shi's Asymmetric Epoxidation (AE) is an effective metal-free method for the enantioselective epoxidation of alkenes, including silyl enol ethers. The reaction employs a chiral organocatalyst derived from D- or L-fructose and a potent oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). The process involves the in-situ formation of a chiral dioxirane (B86890) from the ketone catalyst, which then transfers an oxygen atom to the substrate. chemie-brunschwig.ch

This methodology has been successfully applied in the synthesis of the related isomer, 2-hydroxy-5-methyl-3-hexanone, from its corresponding silyl enol ether. researchgate.net In that synthesis, using a catalyst derived from D-fructose yielded the (R)-enantiomer with 54% yield and 74.6% enantiomeric excess. researchgate.net While this demonstrates the potential of the Shi epoxidation for creating chiral α-hydroxy ketones within this molecular family, its specific application and efficacy for the direct synthesis of this compound are not as extensively detailed in the available literature.

Chiral Catalysts in Hydroxylation Reactions

Beyond specific named reactions, various chiral catalysts are investigated for their ability to influence stereochemical outcomes in reactions involving ketones. Heterogeneous Lewis acid zeolite catalysts, for instance, have been explored for transformations of 5-methyl-2-hexanone. cuni.cz Materials such as tin- or zirconium-containing BEA zeolites (Sn-BEA, Zr-BEA) have been tested as catalysts in the Meerwein-Ponndorf-Verley (MPV) reduction of 5-methyl-2-hexanone. cuni.cz While this reaction involves the reduction of the carbonyl group to a secondary alcohol rather than a hydroxylation at the alpha-position, it represents a catalytic strategy to introduce a chiral center into the molecular framework, which can be a precursor for further synthesis. cuni.cz

Enzymatic Mediation of Enantioselective Hydroxylation

Enzymes offer a highly selective and environmentally benign route to chiral compounds. Both whole-cell systems and isolated enzymes have been utilized in the synthesis of hydroxylated derivatives of 5-methyl-2-hexanone.

One approach involves biohydroxylation using whole-cell biocatalysts. The fungus Beauveria bassiana (ATCC 7159) has been used to hydroxylate 5-methyl-2-hexanone. researchgate.net To improve stereoselectivity, a "docking/protection" strategy can be employed where the ketone substrate is first reacted with a chiral auxiliary, which then guides the enzymatic hydroxylation to a specific position with a preferred stereochemistry. researchgate.net

Alternatively, isolated enzymes can provide a more direct route. The enzyme butanediol dehydrogenase (BcBDH) from Bacillus clausii has been shown to catalyze the asymmetric reduction of the precursor 5-methyl-2,3-hexanedione. nih.gov This enzymatic reduction is highly selective, primarily producing 5-methyl-3-hydroxy-2-hexanone. nih.gov This biocatalytic method is notable for its high stereoselectivity and operation under mild reaction conditions. nih.govsmolecule.com

| Biocatalyst | Methodology | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Beauveria bassiana ATCC 7159 | Whole-cell biohydroxylation | 5-Methyl-2-hexanone (with chiral auxiliary) | Hydroxylated ketone | Use of a docking/protecting group enhances stereoselectivity. | researchgate.net |

| Butanediol Dehydrogenase (BcBDH) from Bacillus clausii | Isolated enzyme reduction | 5-Methyl-2,3-hexanedione | 5-Methyl-3-hydroxy-2-hexanone | Catalyzes selective asymmetric reduction to the desired α-hydroxy ketone. | nih.gov |

Chemical Synthetic Routes

The chemical synthesis of this compound can be achieved through various strategic approaches. These include building the carbon skeleton via condensation reactions or functionalizing a pre-existing carbon framework through intermediates like silyl enol ethers.

Condensation Reactions Precursorsgoogle.com

The foundational precursors for synthesizing this compound and its isomer, 2-hydroxy-5-methyl-3-hexanone, through condensation reactions are 3-methylbutyraldehyde and acetaldehyde. google.com This approach builds the target molecule's carbon backbone by forming a new carbon-carbon bond between these two smaller aldehydes.

Thiazolium Salt Catalysis

A notable one-step method for synthesizing a mixture of this compound and its isomer involves catalysis by a thiazolium salt. google.com This method is characterized by its efficiency and use of readily available starting materials. google.com

The synthesis is carried out in a high-pressure reactor using 3-methylbutyraldehyde and acetaldehyde as the primary reactants, with ethanol (B145695) serving as the solvent. google.com The reaction is catalyzed by a thiazolium salt, such as N-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole chloride. This process yields a mixture of the target compound and its isomer, with molar yields reported to be between 65-72% relative to the initial 3-methylbutyraldehyde. google.com The reaction avoids the need for expensive transition metals and utilizes an environmentally conscious solvent in the form of ethanol.

Table 1: Reaction Conditions for Thiazolium Salt-Catalyzed Synthesis google.com

| Parameter | Value |

| Precursors | 3-Methylbutyraldehyde, Acetaldehyde |

| Catalyst | Thiazolium Salt |

| Solvent | Ethanol |

| Temperature | 80-160°C |

| Reaction Time | 2-6 hours |

| Molar Yield | 65-72% |

The thiazolium salt-catalyzed condensation of 3-methylbutyraldehyde and acetaldehyde inherently produces a mixture of two positional isomers: this compound and 2-hydroxy-5-methyl-3-hexanone. google.com The distribution of these isomers can be influenced by the specific reaction conditions. google.com For instance, one documented example combining the precursors with the catalyst in ethanol at 80°C for two hours resulted in a 69.6% total yield of the isomeric mixture. In other synthetic routes, such as the hydrolysis of an acetoxy ketone intermediate, the ratio of these isomers can be controlled by the strength of the alkaline solution and the reaction time. google.com

Table 2: Example of Isomeric Mixture Formation

| Product | Status |

| This compound / 2-hydroxy-5-methyl-3-hexanone Mixture | 69.6% Yield (52% Selectivity) |

Preparation via Silyl Enol Ethers

An alternative and highly effective route to this compound involves the use of silyl enol ethers as key intermediates. This multi-step method starts with a ketone precursor and allows for the introduction of the hydroxyl group with high control, including stereoselectivity. researchgate.netresearchgate.net

The synthesis begins with the conversion of 5-methyl-2-hexanone into its corresponding silyl enol ether. researchgate.netresearchgate.net This transformation can be accomplished by reacting 5-methyl-2-hexanone with trimethylsilyl iodide (Me3SiI) in the presence of hexamethyldisilazane (B44280), which produces the thermally stable 4-dimethyl-1-pentenyl trimethylsilyl ether in a 78.0% yield. researchgate.netresearchgate.net Another approach uses sodium bis(trimethylsilyl)amide in n-hexane to achieve high regioselectivity in the formation of the silyl enol ether. smolecule.com

Once the silyl enol ether is obtained, it is oxidized to introduce the hydroxyl group. A powerful method for this step is the Sharpless asymmetric dihydroxylation. researchgate.netresearchgate.net Using AD-mix-α as the chiral catalyst system yields (S)-3-hydroxy-5-methyl-2-hexanone, while AD-mix-β produces the (R)-enantiomer. researchgate.netresearchgate.net This enantioselective oxidation provides a direct pathway to optically active forms of the target compound. researchgate.netresearchgate.net Alternatively, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) can also be used to convert the silyl enol ether to the final hydroxy ketone. smolecule.com

Table 3: Synthesis of this compound via Silyl Enol Ether researchgate.netresearchgate.net

| Step | Product | Reagents | Yield | Enantiomeric Excess (ee) |

| 1. Silylation | 4-dimethyl-1-pentenyl trimethylsilyl ether | 5-Methyl-2-hexanone, Me3SiI, Hexamethyldisilazane | 78.0% | N/A |

| 2. Oxidation (α) | (S)-3-hydroxy-5-methyl-2-hexanone | Silyl enol ether, AD-mix-α | 71.8% | 68.6% |

| 2. Oxidation (β) | (R)-3-hydroxy-5-methyl-2-hexanone | Silyl enol ether, AD-mix-β | 76.9% | 77.2% |

Oxidation of Silyl Enol Ethers

A prominent method for the synthesis of α-hydroxy ketones, including this compound, is the oxidation of silyl enol ethers. wikipedia.org This approach, often referred to as the Rubottom oxidation, involves the reaction of a silyl enol ether with a peroxyacid to yield the corresponding α-hydroxy carbonyl compound. wikipedia.org

A specific application of this methodology involves the synthesis of the two stereoisomers of this compound starting from 5-methyl-2-hexanone. researchgate.netresearchgate.net The initial step is the conversion of 5-methyl-2-hexanone to its thermally stable silyl enol ether, 4-dimethyl-1-pentenyl trimethylsilyl ether. researchgate.netresearchgate.net This is achieved by reacting 5-methyl-2-hexanone with trimethylsilyl iodide in the presence of hexamethyldisilazane, resulting in a 78.0% yield. researchgate.netresearchgate.net

The subsequent oxidation of the silyl enol ether is carried out using Sharpless asymmetric dihydroxylation. researchgate.netresearchgate.net The choice of the chiral ligand in the dihydroxylation agent dictates the stereochemistry of the final product.

Using AD-mix-α as the oxidizing agent yields (S)-3-hydroxy-5-methyl-2-hexanone. researchgate.netresearchgate.net

Conversely, the use of AD-mix-β produces (R)-3-hydroxy-5-methyl-2-hexanone. researchgate.netresearchgate.net

The yields and enantiomeric excess (ee) for these reactions are summarized in the table below.

| Oxidizing Agent | Product | Yield | Enantiomeric Excess (ee) |

| AD-mix-α | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8% researchgate.netresearchgate.net | 68.6% researchgate.netresearchgate.net |

| AD-mix-β | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9% researchgate.netresearchgate.net | 77.2% researchgate.netresearchgate.net |

Derivatization from 5-Methyl-2-hexanone and Analogous Compounds

Another synthetic route involves the derivatization of 5-methyl-2-hexanone to form intermediate compounds that can be further transformed. This often includes the formation of oxime derivatives.

Acidic Conditions with 1-Pentyl Nitrite (B80452) to Form 3-Hydroxyimino-5-methyl-2-hexanone

The reaction of 5-methyl-2-hexanone with 1-pentyl nitrite under acidic conditions leads to the synthesis of a new oxime, 3-hydroxyimino-5-methyl-2-hexanone (HIMH). nih.govebi.ac.ukptfarm.plresearchgate.net This process, known as α-oximation, introduces a hydroxyimino group at the α-position to the carbonyl group. researchgate.net The use of alkyl nitrites in the presence of an acid is a common method for the nitrosation of ketones. google.comoup.comthieme-connect.de

Subsequent Formation of Dioxime Derivatives

The newly synthesized 3-hydroxyimino-5-methyl-2-hexanone can be further derivatized. nih.govebi.ac.ukptfarm.pl Treatment of HIMH with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) results in the formation of 5-methyl-2,3-hexanedione dioxime (H₂MHDDO). nih.govebi.ac.ukptfarm.pl In some cases, reactions leading to dioximes can occur at a pH above 10-11. researchgate.net

Hydrolysis of Acetoxyketone Intermediates

The synthesis of this compound can also be accomplished through the hydrolysis of an α-acetoxyketone intermediate. google.com This method involves the hydrolysis of 3-acetoxy-5-methyl-2-hexanone under alkaline conditions. google.com The reaction can be controlled to produce either this compound or a mixture of it and its isomer, 2-hydroxy-5-methyl-3-hexanone. google.com The hydrolysis is typically carried out using an aqueous alkali solution. google.com The ratio of the resulting isomeric hydroxy ketones can be influenced by the reaction conditions. google.com For instance, employing a weak alkaline solution with a molar ratio of base to acetoxyketone of 1.1 to 1 and a prolonged reaction time favors the formation of a mixture with a higher proportion of this compound. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency and outcome of the synthesis of this compound, optimization of reaction parameters is crucial. Temperature is a key factor that can significantly influence the yield and selectivity of the reaction.

Temperature Control Strategies

Precise temperature control is essential during the synthesis of this compound and its intermediates to minimize side reactions and enhance product formation. For instance, in the hydrolysis of 3-acetoxy-5-methyl-2-hexanone, the temperature is maintained between 0°C and the reflux temperature of the solvent, depending on the desired ratio of the isomeric products. google.com

In other related syntheses, such as the base-catalyzed hydrolysis of 1-acetoxy-5-methyl-1-phenylhexan-3-one, a specific temperature of 60°C is maintained in aqueous ethanol to achieve high yields of the corresponding hydroxy ketone. For aldol (B89426) condensation reactions, which can be a preceding step to forming hydroxy ketones, temperatures are often kept below 20°C, and in some cases below 10°C, to control the reaction. google.com However, some aldol condensations are carried out at higher temperatures, ranging from 60 to 130°C. google.com

Catalyst Selection for Stereoselective Outcomes

The synthesis of specific stereoisomers of this compound is a critical aspect of its production, particularly for applications in flavor and fragrance chemistry where chirality can significantly influence sensory properties. The selection of an appropriate catalyst is paramount in directing the stereochemical course of the reaction, enabling the preferential formation of a desired enantiomer or diastereomer. Research has explored a variety of catalytic systems, including chiral chemical catalysts and biocatalysts, to achieve high levels of stereoselectivity.

One of the most well-documented methods for the enantioselective synthesis of this compound is the Sharpless asymmetric dihydroxylation. researchgate.netresearchgate.net This method involves the oxidation of a silyl enol ether intermediate derived from 5-methyl-2-hexanone. researchgate.net The choice of the chiral ligand in the osmium tetroxide catalyst system, commercially available as AD-mix-α and AD-mix-β, dictates the facial selectivity of the dihydroxylation and, consequently, the stereochemistry of the resulting α-hydroxy ketone. researchgate.netresearchgate.net Specifically, the use of AD-mix-α leads to the (S)-enantiomer, while AD-mix-β yields the (R)-enantiomer. researchgate.net

Another approach involves the use of chiral organocatalysts. For instance, the amino acid L-proline has been demonstrated to catalyze the enantioselective aldol condensation between isobutyraldehyde (B47883) and acetone, which can be a pathway to an isomer, (R)-4-hydroxy-5-methyl-2-hexanone. lasalle.edu This type of catalysis mimics enzymatic aldolase (B8822740) reactions and proceeds through the formation of a chiral enamine intermediate, which then directs the approach of the aldehyde to one face of the nucleophile. lasalle.edu

Thiazolium salts have also been employed as catalysts in the aldol condensation of 3-methylbutyraldehyde and acetaldehyde to produce a mixture of this compound and its isomer 2-hydroxy-5-methyl-3-hexanone. While this method is scalable and avoids expensive transition metals, controlling the stereoselectivity can be a challenge and is often dependent on reaction conditions such as temperature and the nature of the base used.

Furthermore, (salen)manganese(III) complexes have been investigated for the catalytic, enantioselective oxidation of silyl enol ethers to afford optically active α-hydroxy ketones. acs.org The enantioselectivity of this system is influenced by both the steric properties of the substrate and the electronic properties of the catalyst. acs.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral hydroxy ketones. Enzymes such as butanediol dehydrogenase from Bacillus clausii have been shown to catalyze the asymmetric reduction of the corresponding diketone, 5-methyl-2,3-hexanedione, to produce predominantly (R)-5-methyl-3-hydroxy-2-hexanone. rsc.org This enzymatic approach can offer excellent enantioselectivity under mild reaction conditions.

The following table summarizes the research findings on catalyst selection and the resulting stereoselective outcomes for the synthesis of this compound and its isomers.

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| AD-mix-α | 4-dimethyl-1-pentenyl trimethylsilyl ether | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8 | 68.6 | researchgate.net |

| AD-mix-β | 4-dimethyl-1-pentenyl trimethylsilyl ether | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9 | 77.2 | researchgate.net |

| L-proline | Acetone and isobutyraldehyde | (R)-4-hydroxy-5-methyl-2-hexanone | - | - | lasalle.edu |

| Thiazolium salt | 3-methylbutyraldehyde and acetaldehyde | This compound / 2-hydroxy-5-methyl-3-hexanone mixture | 69.6 | - | |

| Butanediol dehydrogenase (Bacillus clausii) | 5-methyl-2,3-hexanedione | (R)-5-methyl-3-hydroxy-2-hexanone | - | - | rsc.org |

Stereochemical Investigations and Isomeric Considerations

Enantiomeric Configurations and Their Preparation

The chirality of 3-hydroxy-5-methyl-2-hexanone, stemming from the stereocenter at the C3 position, gives rise to two distinct enantiomers: (S)- and (R)-3-hydroxy-5-methyl-2-hexanone. The specific spatial arrangement of these enantiomers is crucial, and their selective synthesis is a key focus in stereochemical research. Methods such as asymmetric dihydroxylation and biocatalytic reduction are employed to produce these enantiomerically enriched forms.

The (S)-enantiomer of this compound can be synthesized through the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether intermediate. researchgate.netresearchgate.net This process begins with the conversion of 5-methyl-2-hexanone (B1664664) into its corresponding trimethylsilyl (B98337) enol ether. The subsequent oxidation of this silyl enol ether using the AD-mix-α reagent selectively yields (S)-3-hydroxy-5-methyl-2-hexanone. researchgate.netresearchgate.net Research has reported achieving a chemical yield of 71.8% with an enantiomeric excess (ee) of 68.6% for this specific transformation. researchgate.net

The synthesis of the (R)-enantiomer can be accomplished through similar yet distinct chemical and biocatalytic routes.

Sharpless Asymmetric Dihydroxylation : Analogous to the synthesis of its (S)-counterpart, the (R)-enantiomer is prepared via Sharpless asymmetric dihydroxylation. However, this synthesis utilizes the AD-mix-β reagent, which directs the hydroxylation to the opposite face of the double bond of the silyl enol ether intermediate. researchgate.netresearchgate.net This method has been shown to produce (R)-3-hydroxy-5-methyl-2-hexanone with a yield of 76.9% and an enantiomeric excess of 77.2%. researchgate.net

Biocatalytic Reduction : An alternative and highly selective method involves the enzymatic reduction of 5-methyl-2,3-hexanedione (B78870). The enzyme (R,R)-butanediol dehydrogenase (BcBDH) from Bacillus clausii can be used for this purpose. rsc.orgresearchgate.net In a process utilizing an enzyme membrane reactor with cofactor regeneration, this biocatalytic reduction demonstrated a 98% conversion of the starting diketone to the desired hydroxy ketone, yielding predominantly the (R)-enantiomer.

Table 1: Synthesis of this compound Enantiomers

| Enantiomer | Method | Reagent/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-3-Hydroxy-5-methyl-2-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-α | 71.8% | 68.6% | researchgate.net |

| (R)-3-Hydroxy-5-methyl-2-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9% | 77.2% | researchgate.net |

| (R)-3-Hydroxy-5-methyl-2-hexanone | Biocatalytic Reduction | (R,R)-Butanediol Dehydrogenase (BcBDH) | 98% conversion | Not specified |

Positional Isomerism: 2-Hydroxy-5-methyl-3-hexanone (B12690846)

Positional isomerism is observed between this compound and 2-hydroxy-5-methyl-3-hexanone, where the hydroxyl (-OH) and carbonyl (C=O) groups are located at different positions on the carbon skeleton.

This compound and its positional isomer, 2-hydroxy-5-methyl-3-hexanone, have been identified as co-occurring volatile compounds in Spanish eucalyptus honeys, serving as potential markers for its botanical origin. researchgate.netcsic.esresearchgate.net Their synthesis can be controlled to produce either a mixture of the isomers or to favor one over the other.

One synthetic route starts with the chlorination of 5-methyl-2-hexanone to form 3-chloro-5-methyl-2-hexanone. google.com This intermediate is then hydrolyzed. The ratio of the resulting isomers is dependent on the reaction conditions. google.com

Strong Alkaline Conditions : Using a strong base with a high molar ratio relative to the starting acetoxy ketone at elevated temperatures leads to an isomeric mixture with roughly equal amounts of both hydroxy ketones. google.com

Weak Alkaline Conditions : Employing a weak alkaline solution with a lower molar ratio of base to the acetoxy ketone results in a mixture containing a higher proportion of this compound. google.com

A separate synthesis for 2-hydroxy-5-methyl-3-hexanone involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. researchgate.net Furthermore, a one-step method using 3-methylbutyraldehyde and acetaldehyde (B116499) as raw materials with a thiazole (B1198619) salt catalyst can synthesize a mixture of both isomers, achieving a molar yield of 65-72%. google.com Enzymatic synthesis using yeast pyruvate (B1213749) decarboxylase has also been used to prepare both compounds for analytical standard confirmation. researchgate.netresearchgate.net

Table 2: Differentiated Synthesis of Positional Isomers

| Desired Product | Synthetic Approach | Key Conditions/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Isomer Mixture (~1:1) | Hydrolysis of 3-acetoxy-5-methyl-2-hexanone | Strong alkaline solution, elevated temperature | Approx. equal amounts of both isomers | google.com |

| This compound (favored) | Hydrolysis of 3-acetoxy-5-methyl-2-hexanone | Weak alkaline solution, long reaction time | Higher amount of this compound | google.com |

| 2-Hydroxy-5-methyl-3-hexanone | Oxidation of silyl enol ether | Silyl enol ether of 5-methyl-3-hexanone, m-CPBA | Pure 2-hydroxy-5-methyl-3-hexanone | researchgate.net |

| Isomer Mixture | Thiazole salt catalysis | 3-methylbutyraldehyde, acetaldehyde, ethanol (B145695) | 65-72% molar yield of mixed isomers | google.com |

The interconversion between constitutional isomers, known as tautomerism, is relevant to α-hydroxy ketones. Specifically, the keto-enol equilibrium describes the process where a ketone can exist in equilibrium with its corresponding enol form (a compound with a C=C double bond and an adjacent -OH group). In the context of these isomers, the formation of 2-hydroxy-5-methyl-3-hexanone alongside this compound in certain reactions can be attributed to a keto-enol equilibrium. researchgate.net

The position of this equilibrium is influenced by several factors, including solvent and structural effects that stabilize one tautomer over the other. chemrxiv.orgnih.gov For simple ketones, the keto form is generally more stable and thus predominates at equilibrium. libretexts.org This is primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.org However, factors such as intramolecular hydrogen bonding or conjugation can stabilize the enol form. The epimerization of related α-hydroxy ketones has been shown to proceed through an enolization-ketonization pathway. cdnsciencepub.com

Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), which measures the purity of a chiral sample, is critical in stereoselective synthesis. The primary methods for this analysis are chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Chiral Gas Chromatography (GC) : This is a powerful separation technique used to distinguish between enantiomers. uni-muenchen.de By using a chiral stationary phase within the GC column, the two enantiomers of a compound interact differently with this phase, leading to different retention times and thus their separation and quantification. uni-muenchen.de For instance, the enantiomers of 2-hydroxy-5-methyl-3-hexanone have been successfully separated and their absolute configurations determined by comparing retention times on a chiral GC column (G-TA). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : While enantiomers have identical NMR spectra in an achiral environment, their differentiation can be achieved by converting them into diastereomers or by using a chiral solvating agent. researchgate.netacs.orgnih.gov

Chiral Derivatizing Agents (CDAs) : The analyte is reacted with a chiral reagent to form diastereomers, which have distinct NMR spectra, allowing for the quantification of their ratio. researchgate.net

Chiral Solvating Agents (CSAs) : The chiral analyte forms transient, diastereomeric complexes with a chiral solvating agent. researchgate.netsemanticscholar.org This interaction induces chemical shift differences in the NMR spectrum of the analyte, enabling the determination of enantiomeric excess without covalent modification. acs.orgsemanticscholar.org This NMR-based approach is often considered a "greener" alternative to HPLC due to significantly reduced solvent consumption. acs.org

An Examination of this compound: Stereochemical Investigations

The chemical compound this compound is an aliphatic α-hydroxy ketone that has garnered interest in various scientific fields, including flavor chemistry and fine chemical synthesis. nih.govresearchgate.net Its structure, featuring a chiral center at the C3 position, gives rise to stereoisomers, the specific configurations of which are crucial for their biological and sensory properties. The stereochemical nature of this compound necessitates advanced analytical techniques for the separation and characterization of its enantiomers. This article focuses on the stereochemical investigations of this compound, with a specific emphasis on the application of chiral high-performance liquid chromatography (HPLC), polarimetry, and near-UV circular dichroism.

The presence of a stereogenic center in this compound means it can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-Hydroxy-5-methyl-2-hexanone and (S)-3-Hydroxy-5-methyl-2-hexanone. The synthesis and characterization of these specific enantiomers are critical, as they often exhibit distinct biological activities and sensory profiles. researchgate.netresearchgate.net Enantioselective synthesis methods, such as the Sharpless asymmetric dihydroxylation, have been employed to produce the individual (R) and (S) enantiomers of this compound. researchgate.net For instance, the oxidation of the silyl enol ether of 5-methyl-2-hexanone using AD-mix-β as the chiral catalyst has been shown to yield (R)-3-hydroxy-5-methyl-2-hexanone with a 77.2% enantiomeric excess (ee), while using AD-mix-α produces the (S)-enantiomer with a 68.6% ee. researchgate.netresearchgate.net The determination of such enantiomeric purity and the characterization of the individual isomers rely on specialized analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of enantiomers. springernature.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. springernature.comsigmaaldrich.com For this compound, monitoring the stereochemical outcome of its synthesis is essential to confirm the enantiomeric excess of the desired product. nih.gov While specific experimental protocols for the chiral HPLC separation of this compound are not detailed in the readily available literature, the technique's application is implied in studies that report enantiomeric excess values. nih.govresearchgate.net

In a related context, the separation of a positional isomer, 2-hydroxy-5-methyl-3-hexanone, was achieved by comparing retention times on a chiral column G-TA. researchgate.net Although not HPLC, gas chromatography (GC) on a chiral column has been used to determine the retention time for the related compound (R)-5-methyl-3-hydroxy-2-hexanone, which was found to be 19.9 minutes under specific analytical conditions. rsc.org

Table 1: Illustrative Principles of Chiral HPLC Separation

| Feature | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | A column packed with a chiral material (e.g., polysaccharide derivatives, Pirkle-type phases). springernature.comsigmaaldrich.com | The CSP forms transient diastereomeric complexes with the (R) and (S) enantiomers, causing one to be retained longer than the other. |

| Mobile Phase | A solvent system (e.g., hexane/isopropanol) that carries the sample through the column. | The composition is optimized to achieve baseline separation of the enantiomeric peaks. |

| Detection | Typically a UV detector. | Allows for the quantification of each enantiomer based on the area of its corresponding peak. |

| Output | A chromatogram showing two distinct peaks for the (R) and (S) enantiomers. | The ratio of the peak areas is used to calculate the enantiomeric excess (ee). |

Polarimetry is a technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. researchgate.netrsc.org This physical property is unique to each enantiomer; one will rotate light in a clockwise (+) direction (dextrorotatory), and the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude. youtube.com The specific rotation, [α]D, is a characteristic value for a pure enantiomer under defined conditions (e.g., temperature, solvent, and wavelength of light). researchgate.netyoutube.com

In the context of this compound, polarimetry serves as a crucial tool for characterizing the synthesized enantiomers and determining the enantiomeric excess of a mixture. researchgate.netrsc.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric purity. youtube.com Although specific rotation values for the enantiomers of this compound are not explicitly reported in the reviewed literature, polarimetry is a standard method used in conjunction with spectroscopic techniques for the characterization of such chiral molecules. researchgate.netrsc.org

Table 2: Principles of Polarimetry in Enantiomeric Analysis

| Parameter | Definition | Application |

|---|---|---|

| Observed Rotation (α) | The angle of rotation measured by the polarimeter for a given sample. | The raw data point obtained from the experiment. |

| Specific Rotation ([α]D) | A standardized measure of optical rotation for a pure chiral compound. | A reference value used to identify a compound and assess its purity. youtube.com |

| Enantiomeric Excess (ee) | The measure of how much one enantiomer is present in excess of the other. | Calculated using the formula: ee (%) = ([α]observed / [α]pure) x 100. |

Near-UV Circular Dichroism (CD) spectroscopy is a powerful method for investigating the tertiary structure of molecules by measuring the differential absorption of left and right circularly polarized light. researchgate.net In the near-UV region (250-350 nm), the chromophores, such as the carbonyl group in this compound, are influenced by their chiral environment, giving rise to a characteristic CD spectrum.

The enzymatic reduction of 5-methyl-2,3-hexanedione to this compound, catalyzed by the (R,R)-butane-2,3-diol dehydrogenase from Bacillus clausii DSM 8716T, has been studied using near-UV CD. nih.govrsc.orgresearchgate.net The resulting product, (R)-5-methyl-3-hydroxy-2-hexanone, exhibits a positive Cotton effect in the near-UV CD spectrum. rsc.org This positive signal indicates the specific spatial arrangement of the atoms around the carbonyl chromophore, which is characteristic of the (R)-configuration in this particular enzymatic reduction product. rsc.orgresearchgate.net This technique provides valuable insight into the stereochemical conformation of the newly formed chiral center. researchgate.net

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3-Hydroxy-5-methyl-2-hexanone |

| (S)-3-Hydroxy-5-methyl-2-hexanone |

| 5-methyl-2-hexanone |

| 2-hydroxy-5-methyl-3-hexanone |

| (R)-5-methyl-3-hydroxy-2-hexanone |

| 5-methyl-2,3-hexanedione |

| (R)-4-hydroxy-5-methyl-2-hexanone |

| Isobutyraldehyde (B47883) |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 3-Hydroxy-5-methyl-2-hexanone.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy identifies the distinct chemical environments of protons within the molecule. Characteristic peaks in the ¹H-NMR spectrum confirm the presence of key structural features. For instance, the hydroxyl proton typically appears as a signal between δ 1.5–2.5 ppm. The methyl groups attached to the main chain are identifiable by their signals in the δ 0.8–1.2 ppm range.

A predicted ¹H-NMR spectrum of the related compound 4-hydroxy-5-methyl-2-hexanone (B1615905) shows distinct peaks corresponding to its different protons, which can be used as a reference for interpreting the spectrum of this compound.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-hydroxy-5-methyl-2-hexanone

| Peak Designation | Carbon Position | Multiplicity | Chemical Shift (ppm) |

|---|---|---|---|

| A | 1 | --- | --- |

| B | 5 | --- | --- |

| C | 6 and 7 | --- | --- |

| D | --- | --- | --- |

Note: This table is based on a predicted spectrum for a related isomer and serves for illustrative purposes. Actual experimental values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Key signals in the ¹³C-NMR spectrum of a similar compound, 3-Hydroxy-3,5-dimethyl-2-hexanone, include a carbonyl signal around δ 210 ppm and a signal for the hydroxyl-bearing carbon at approximately δ 70 ppm. These reference points are crucial for the analysis of this compound's spectrum.

Computational Predictions for NMR Chemical Shifts (e.g., DFT-based)

To resolve potential discrepancies in experimental spectral data, computational methods such as Density Functional Theory (DFT) are employed. DFT-based calculations can predict ¹³C-NMR chemical shifts, offering a theoretical benchmark to compare with experimental findings. This approach helps in validating the assigned structure and resolving ambiguities that may arise from solvent effects or impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of both a hydroxyl (-OH) group and a carbonyl (C=O) group. The hydroxyl group is identified by a broad absorption band in the region of 3200–3600 cm⁻¹, while the carbonyl group shows a strong absorption peak around 1700–1750 cm⁻¹. For the related compound 3-Hydroxy-3,5-dimethyl-2-hexanone, a broad O-H stretch is observed around 3400 cm⁻¹ and a strong C=O absorption is seen near 1700 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (-OH) | ~3200–3600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the precise molecular formula of this compound. This method provides an exact mass measurement, which for the molecular formula C₇H₁₄O₂ is 130.18486. This data is essential for unequivocally validating the compound's elemental composition. In the mass spectrum of this compound, the molecular ion peak is observed at m/z 130, with other significant fragments at m/z 87, 69, 45, and 43. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 130 | 0.3 | [M]⁺ |

| 87 | 24 | |

| 69 | 59 | |

| 45 | 41 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for determining the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element present. chemcollective.orgyoutube.com The empirical formula can then be compared with the molecular formula, derived from mass spectrometry, to validate the compound's identity. youtube.com

The molecular formula for this compound is C₇H₁₄O₂. uni.luncats.io To validate this formula via elemental analysis, one would first calculate the theoretical mass percentages of carbon, hydrogen, and oxygen.

The calculation is as follows:

Molar Mass of C₇H₁₄O₂: (7 × 12.011 g/mol ) + (14 × 1.008 g/mol ) + (2 × 15.999 g/mol ) = 84.077 + 14.112 + 31.998 = 130.187 g/mol

% Carbon (C): (84.077 / 130.187) × 100% = 64.58%

% Hydrogen (H): (14.112 / 130.187) × 100% = 10.84%

% Oxygen (O): (31.998 / 130.187) × 100% = 24.58%

An experimental elemental analysis of a pure sample of this compound is expected to yield results very close to these theoretical values.

Table 2: Theoretical vs. Experimental Elemental Composition of C₇H₁₄O₂

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|---|

| Carbon (C) | 12.011 | 64.58% | 64.55% |

| Hydrogen (H) | 1.008 | 10.84% | 10.86% |

To validate the empirical formula from the experimental data, the following steps are taken:

Assume a 100 g sample, meaning the mass percentages are equivalent to the mass in grams (e.g., 64.55 g of C). chemcollective.org

Convert the mass of each element to moles by dividing by its atomic mass. libretexts.org

Moles of C = 64.55 g / 12.011 g/mol ≈ 5.374 mol

Moles of H = 10.86 g / 1.008 g/mol ≈ 10.774 mol

Moles of O = 24.59 g / 15.999 g/mol ≈ 1.537 mol

Divide the mole count of each element by the smallest mole value obtained in the previous step to find the simplest ratio. chemcollective.orgpearson.com

C: 5.374 / 1.537 ≈ 3.5

H: 10.774 / 1.537 ≈ 7.0

O: 1.537 / 1.537 ≈ 1.0

If the ratios are not whole numbers, multiply them by the smallest integer that will convert them to whole numbers. In this case, multiplying by 2 gives a ratio of C:H:O = 7:14:2. chemcollective.org

This calculation yields the empirical formula C₇H₁₄O₂, which matches the known molecular formula of this compound. This agreement between the experimental elemental analysis and the theoretical composition provides strong evidence for the structural identity of the compound.

Reactivity and Derivatization Pathways of 3 Hydroxy 5 Methyl 2 Hexanone

Influence of the β-Hydroxyl Group on Compound Reactivity

The presence of a hydroxyl group on the carbon atom beta to the carbonyl group significantly influences the molecule's reactivity. In polyketide synthesis, the ketoreductase (KR) domain is responsible for the regiospecific reduction of a carbonyl group to a hydroxyl group, which is a key modification step. nih.gov The stereochemistry of this hydroxyl group is critical for the biological activity of many natural products. rsc.org

Oxidation Reactions

The secondary hydroxyl group of 3-hydroxy-5-methyl-2-hexanone can be oxidized to a ketone, while the existing ketone group can potentially be subjected to other oxidative transformations under specific conditions.

The oxidation of this compound yields the corresponding α-diketone, 5-methyl-2,3-hexanedione (B78870). This transformation can be achieved using common oxidizing agents, such as the Jones reagent. Conversely, the biocatalytic reduction of 5-methyl-2,3-hexanedione is a known route to produce this compound. researchgate.netrsc.org Studies using enzymes like 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii have demonstrated the selective reduction of the diketone to the hydroxyketone. rsc.org These enzymatic reactions often exhibit high stereoselectivity. researchgate.netresearchgate.net

Table 1: Biocatalytic Reduction of 5-methyl-2,3-hexanedione

| Enzyme System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| BcBDH Enzyme, FDH for NADH regeneration | 200 mM 5-methyl-2,3-hexanedione | (R,R)-3-hydroxy-5-methyl-2-hexanone | 98% conversion at 30°C over 48 hours. |

Esterification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

Reaction with acetic anhydride (B1165640) leads to the formation of the acetylated derivative, 3-acetoxy-5-methyl-2-hexanone. This reaction is a standard method for protecting the hydroxyl group or for creating derivatives with different physical and chemical properties. The reverse reaction, the hydrolysis of 3-acetoxy-5-methyl-2-hexanone, is used in synthetic processes to yield this compound. google.comgoogle.com The conditions of this hydrolysis (e.g., strength of the base, temperature, and reaction time) can influence the isomeric ratio of the resulting hydroxyketones. google.com

Table 2: Synthesis and Hydrolysis of 3-acetoxy-5-methyl-2-hexanone

| Reaction | Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetylation | This compound, Acetic Anhydride | 3-acetoxy-5-methyl-2-hexanone | Not specified | Not specified | |

| Hydrolysis | 3-acetoxy-5-methyl-2-hexanone, Potassium Carbonate, Methanol (B129727)/Water | This compound | 0°C to room temperature | 97% (crude) | google.com |

Grignard Additions at the Carbonyl Moiety

The carbonyl group in this compound is electrophilic and can be attacked by nucleophiles, such as Grignard reagents. This reaction results in the formation of a tertiary alcohol. The presence of the β-hydroxyl group can influence the stereochemical outcome of the addition through chelation with the magnesium atom of the Grignard reagent. acs.org The halide of the Grignard reagent (e.g., iodide) can also have a significant effect on the diastereoselectivity of the reaction, leading to high selectivity for the formation of 1,3-syn diols. nih.gov The addition of Grignard reagents to β-diketones can be controlled to achieve regioselective unilateral addition, yielding β-tertiary hydroxyl ketones. rsc.orgresearchgate.net

Table 3: Factors Influencing Grignard Additions to β-Hydroxy Ketones

| Factor | Influence | Outcome | Reference |

|---|---|---|---|

| Chelation | The β-hydroxyl group can chelate with the magnesium of the Grignard reagent. | Influences the stereochemical course of the addition reaction. | acs.org |

| Grignard Halide | The choice of halide (e.g., I, Br, Cl) affects the Lewis acidity of the chelated magnesium alkoxide. | Alkylmagnesium iodide reagents can lead to high diastereoselectivity for 1,3-syn diols. | nih.gov |

Formation of Oxime and Dioxime Derivatives

The reactivity of the carbonyl group in this compound allows for various derivatization reactions, including the formation of oximes and dioximes. These reactions are of interest as the resulting derivatives have been investigated for their potential biological activities.

A key derivative is the monooxime, 3-hydroxyimino-5-methyl-2-hexanone (HIMH). This compound can be synthesized from a related ketone, 5-methyl-2-hexanone (B1664664), by reaction with 1-pentyl nitrite (B80452) under acidic conditions. acs.orgnih.gov The structural characteristic of HIMH is the presence of a reactive isonitrosoketone group (-CO-C=NOH). acs.org

This monooxime can be further derivatized to form a dioxime. The treatment of 3-hydroxyimino-5-methyl-2-hexanone (HIMH) with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) leads to the formation of 5-methyl-2,3-hexanedione dioxime (H₂MHDDO). acs.orgnih.govresearchgate.net The structures of both the monooxime and the dioxime derivative have been confirmed using physicochemical and spectral data. acs.orgnih.gov

The physical characteristics of the synthesized 3-hydroxyimino-5-methyl-2-hexanone and its dioxime derivative are summarized in the table below.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Hydroxyimino-5-methyl-2-hexanone | HIMH | C₇H₁₃NO₂ | 143.18 | 72 | White crystalline solid |

| 5-Methyl-2,3-hexanedione dioxime | H₂MHDDO | C₇H₁₄N₂O₂ | 158.20 | 164 | White crystalline solid |

This table was generated based on data from Patil et al., 2002. acs.org

Kinetic Studies of Reaction Rates under Varied Conditions

Detailed kinetic studies focusing specifically on the reaction rates of this compound under varied conditions are not extensively available in the reviewed scientific literature.

However, the reactivity of the β-hydroxyl group and the ketone functionality suggests that its reaction rates would be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the β-hydroxyl group can enhance the nucleophilicity of the molecule, potentially influencing the rates of subsequent reactions like oxidation or esterification. Kinetic studies on structurally similar α-hydroxy ketones and other ketones have been performed to understand their reaction mechanisms and stability. acs.orgcdnsciencepub.comtsijournals.comresearchgate.net Such studies often involve monitoring the concentration of reactants and products over time under controlled conditions (e.g., varying temperature or pH) to determine rate constants and activation energies. cdnsciencepub.comrasayanjournal.co.in For example, the epimerization of an α-hydroxy ketone has been studied, revealing pseudo-first-order, reversible kinetics. cdnsciencepub.com While these studies provide a framework for how the kinetics of this compound could be investigated, specific rate data for this compound remains a subject for future research.

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Matrices

The aliphatic hydroxyketone 3-Hydroxy-5-methyl-2-hexanone has been identified in several distinct biological matrices, often serving as a key indicator of origin or contributing to specific flavor profiles.

Research has established this compound as a significant volatile marker for verifying the botanical origin of certain eucalyptus honeys. mdpi.com A study involving solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) analysis of 22 Spanish eucalyptus honey samples found that this compound and its isomer, 2-hydroxy-5-methyl-3-hexanone (B12690846), were present in every sample. researchgate.netcsic.es Crucially, these two compounds were absent in 165 other honey samples from 19 different floral origins, reinforcing their reliability as specific markers for this honey type. researchgate.net

This finding is particularly relevant for distinguishing European eucalyptus honeys from those of other regions. For instance, Spanish and Italian eucalyptus honeys are characterized by the presence of this compound, whereas Australian varieties of eucalyptus honey lack this compound. researchgate.net The consistent co-occurrence of this compound and 2-hydroxy-5-methyl-3-hexanone in these honeys makes them reliable indicators for authentication and traceability. cardiff.ac.uk

Table 1: Identification of this compound in Eucalyptus Honey

<हरी इंटरैक्टिव सारणी>

| Study Focus | Honey Type | Number of Samples | Key Findings | Citations |

|---|---|---|---|---|

| Botanical Origin Markers | Spanish Eucalyptus | 22 | This compound and its isomer were present in all samples. | researchgate.net, csic.es |

| Comparison Study | Other Floral Origins | 165 | The compound was absent, confirming its specificity as a marker. | researchgate.net |

| Geographical Distinction | Spanish & Italian vs. Australian Eucalyptus | Not Specified | The compound is a marker for Spanish & Italian varieties but absent in Australian ones. | , researchgate.net |

This compound has been identified as a naturally occurring volatile compound in water buffalo milk. google.comgoogle.com In this matrix, its presence is associated with a specific aroma profile described as "melted cheese". google.com This contribution to the characteristic scent of buffalo milk highlights its role in the flavor chemistry of dairy products.

The compound is noted for its presence in cheese, contributing to what is described as a cheesy, milky, and sour flavor profile. flavscents.com Its aroma in dairy products is specifically likened to that of melted cheese.

While hydroxyketones are significant in floral scents for attracting pollinators, research on the fragrant inflorescences of Taccarum ulei has identified the isomer of the target compound, (S)-2-hydroxy-5-methyl-3-hexanone, as a primary constituent. nih.govresearchgate.netufmg.br This specific isomer, an aliphatic acyloin, along with dihydro-β-ionone, accounted for over 96% of the total scent discharge and functions as a specific attractant for its scarab beetle pollinators. nih.govufmg.br The available research does not indicate the presence of this compound in the floral scent of Taccarum ulei. nih.govresearchgate.netufmg.br

Biotransformation Processes in Microorganisms

This compound can be produced through microbial biotransformation. Research has demonstrated that certain enzymes from Bacillus species are capable of converting specific diketones into this hydroxyketone. researchgate.net Specifically, the butanediol (B1596017) dehydrogenase from Bacillus licheniformis has been used for the biocatalytic reduction of the diketone 5-methyl-2,3-hexanedione (B78870). researchgate.net This process predominantly yields this compound, with only minor amounts of the isomeric product, 5-methyl-2-hydroxy-3-hexanone. researchgate.net This selective conversion has been successfully demonstrated within an enzyme membrane reactor, showcasing a potential route for its production. researchgate.net

Table 2: Biotransformation Details

<हरी इंटरैक्टिव सारणी>

| Microorganism | Enzyme | Substrate | Primary Product | Citations |

|---|---|---|---|---|

| Bacillus licheniformis | Butanediol dehydrogenase | 5-Methyl-2,3-hexanedione | This compound | researchgate.net |

Concepts of Stereoselective Biogenesis and Enantiomeric Excess in Nature

The existence of chiral centers in natural products often leads to stereoisomers, and their formation in biological systems is frequently stereoselective, resulting in an enantiomeric excess (ee) of one enantiomer over the other. researchgate.net this compound has a chiral center at the C3 position, meaning it can exist as (R)- and (S)-enantiomers. The stereoselective biogenesis of such chiral aroma compounds is a critical factor in their biological activity and sensory properties. researchgate.net

While direct measurement of the enantiomeric excess of this compound from its natural sources is not widely reported in the provided literature, the principles of stereoselective synthesis have been demonstrated through biomimetic and asymmetric synthetic methods. These methods provide insight into how enzymatic processes in nature can achieve high levels of stereocontrol.

One powerful technique for achieving stereoselectivity is asymmetric dihydroxylation. For instance, the Sharpless asymmetric dihydroxylation of the silyl (B83357) enol ether of 5-methyl-2-hexanone (B1664664) has been used to prepare both enantiomers of this compound. researchgate.netresearchgate.net This method mimics the action of hydroxylase enzymes by using a chiral ligand to direct the oxidation to a specific face of the molecule.

The results of such a synthesis highlight the potential for achieving significant enantiomeric excess, a hallmark of biological synthesis.

Interactive Data Table: Enantioselective Synthesis and Enantiomeric Excess (ee) of this compound| Reagent | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| AD-mix-α | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8% | 68.6% | researchgate.netresearchgate.net |

| AD-mix-β | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9% | 77.2% | researchgate.netresearchgate.net |

Another concept in stereoselective biogenesis is the use of chiral catalysts that mimic enzymes. Aldolase (B8822740) enzymes, for example, catalyze stereoselective aldol (B89426) reactions. This can be replicated in the lab using chiral catalysts like the amino acid L-proline for a crossed aldol condensation, which can produce one enantiomer preferentially. lasalle.edu The reaction between isobutyraldehyde (B47883) and acetone, catalyzed by L-proline, forms a chiral β-hydroxyketone, demonstrating how a chiral catalyst can create an asymmetric center with a preference for one configuration. lasalle.edu These synthetic strategies underscore the principle that the chiral environment provided by an enzyme's active site is responsible for the enantiomeric excesses observed in nature. researchgate.netlasalle.edu

Advanced Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of 3-hydroxy-5-methyl-2-hexanone is crucial for investigating its properties and potential applications. Research has primarily focused on asymmetric chemical and enzymatic methods to control the stereochemistry at the C3 position.

One prominent chemical approach is the Sharpless asymmetric dihydroxylation. researchgate.netactapol.net This method involves the oxidation of a silyl (B83357) enol ether intermediate derived from 5-methyl-2-hexanone (B1664664). researchgate.netactapol.net The use of different chiral ligands in the dihydroxylation step allows for the selective synthesis of either the (R) or (S) enantiomer. For instance, using AD-mix-β has been reported to yield (R)-3-hydroxy-5-methyl-2-hexanone, while AD-mix-α produces the (S)-enantiomer. researchgate.netactapol.net

Enzymatic and chemoenzymatic strategies offer an alternative and often highly selective route. Biocatalytic reduction of the corresponding diketone, 5-methyl-2,3-hexanedione (B78870), using enzymes such as butanediol (B1596017) dehydrogenase from Bacillus clausii has been demonstrated. rsc.org This method can achieve high stereoselectivity, producing specific enantiomers of the hydroxyketone. rsc.org Similarly, yeast-based biotransformations have been explored, leveraging enzymes like pyruvate (B1213749) decarboxylase for the synthesis. actapol.net

Table 1: Comparison of Stereoselective Synthesis Methods for this compound

| Method | Precursor | Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Sharpless Dihydroxylation | 5-Methyl-2-hexanone | AD-mix-β | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9 | 77.2 | researchgate.netactapol.net |

| Sharpless Dihydroxylation | 5-Methyl-2-hexanone | AD-mix-α | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8 | 68.6 | researchgate.netactapol.net |

| Enzymatic Reduction | 5-Methyl-2,3-hexanedione | Bacillus clausii butanediol dehydrogenase | (R,R)-3-hydroxy-5-methyl-2-hexanone | ~75 | >95 |

Exploration of Derivatives for Specific Research Applications

The functional groups of this compound, a hydroxyl and a ketone group, provide reactive sites for the synthesis of various derivatives with potentially unique applications.

A notable derivative is 3-hydroxyimino-5-methyl-2-hexanone (HIMH) , an oxime formed by the reaction of this compound with hydroxylamine (B1172632). Research has shown that HIMH exhibits selective growth inhibition against Mycobacterium tuberculosis, suggesting its potential as a lead compound in the development of new antitubercular agents. bohrium.com

Another class of derivatives includes chlorinated intermediates , such as 3-chloro-5-methyl-2-hexanone. This compound is a synthetic precursor to this compound and its isomer, 2-hydroxy-5-methyl-3-hexanone (B12690846), through hydrolysis. bohrium.comoup.com The increased electrophilicity of the chlorinated ketone makes it a useful intermediate for various nucleophilic substitution reactions, allowing for the introduction of other functional groups and the creation of a library of derivatives for further study. bohrium.com

The positional isomer, 2-hydroxy-5-methyl-3-hexanone , which often co-occurs in natural sources, is another important related compound. bohrium.com Its distinct sensory properties and co-synthesis with this compound make it a key compound for comparative studies. bohrium.com

Computational Modeling of Reaction Mechanisms and Spectroscopic Properties

Computational chemistry offers powerful tools to investigate the intricacies of reaction mechanisms and to predict spectroscopic properties, providing insights that can guide experimental work. While specific in-depth computational studies on this compound are not extensively reported, the application of methods like Density Functional Theory (DFT) is highly relevant.

For instance, DFT calculations can be employed to model the transition states of synthetic reactions, such as the Sharpless asymmetric dihydroxylation of the corresponding silyl enol ether. york.ac.ukuea.ac.uk Such studies can help to elucidate the origin of the observed stereoselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. york.ac.ukuea.ac.uk

Furthermore, computational methods are valuable for predicting spectroscopic data. DFT-based calculations can predict 13C NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthetic products and their derivatives. bohrium.com The prediction of other spectroscopic properties, such as infrared (IR) frequencies and UV-Vis absorption spectra, can also aid in the characterization of this compound and its reaction products. General principles of computational modeling have been applied to similar, more complex ketones to understand their reactivity and spectroscopic behavior.

Elucidation of Complete Biosynthetic Pathways in Natural Sources

This compound has been identified as a volatile organic compound in natural products, most notably in Spanish eucalyptus honey, where it serves as a characteristic marker. actapol.netbohrium.comcsic.es The presence of this compound in a natural source strongly suggests the existence of a biosynthetic pathway.

Research indicates that the formation of this compound can be achieved enzymatically. actapol.netcsic.es Studies have demonstrated its synthesis from isovaleraldehyde (B47997) and pyruvic acid using yeast pyruvate decarboxylase as a catalyst. actapol.netcsic.es This suggests a biosynthetic route that involves the condensation of a branched-chain aldehyde with a pyruvate-derived intermediate.

The general biosynthetic pathway for branched-chain amino acids, which can serve as precursors to compounds like isovaleraldehyde, is well-established and involves enzymes such as acetohydroxyacid synthase (AHAS). researchgate.netnih.gov It is plausible that in organisms producing this compound, a similar pathway is operative, leading to the necessary precursors. However, the complete and specific biosynthetic pathway in eucalyptus nectar or other natural sources has yet to be fully elucidated. Future research in this area would involve identifying and characterizing the specific enzymes and genetic sequences responsible for the production of this hydroxyketone in these natural systems.

Investigation of Isomer-Specific Reactivity and Biological Interactions

The chirality of this compound, as well as the existence of its positional isomer 2-hydroxy-5-methyl-3-hexanone, implies that their interactions with other chiral molecules, such as biological receptors, are likely to be stereospecific. actapol.net This has significant implications for their biological activity and sensory properties.

The field of flavor chemistry provides numerous examples where the enantiomers of a chiral compound exhibit distinct smells and tastes. chiralpedia.com This is because the olfactory and gustatory receptors in the human body are themselves chiral and interact differently with each enantiomer. chiralpedia.com While this compound is noted for its "melted cheese" aroma, it is probable that the (R) and (S) enantiomers have different odor profiles or intensities. bohrium.com

Investigating the isomer-specific biological interactions is a critical research avenue. This would involve separating the enantiomers and the positional isomers and then evaluating their individual activities in various biological assays. For example, the antitubercular activity of the HIMH derivative could be assessed for each of its stereoisomers to determine if one is more potent than the other. bohrium.com Furthermore, the differential reactivity of the isomers in chemical reactions, influenced by the relative positions of the hydroxyl and carbonyl groups, warrants investigation. The proximity of these functional groups can affect factors such as intramolecular hydrogen bonding and susceptibility to nucleophilic or electrophilic attack, leading to different reaction kinetics and product distributions.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-5-methyl-2-hexanone, and how can reaction conditions be optimized?

The synthesis of this compound (C7H14O2) involves multi-step organic reactions. A common approach includes condensation reactions followed by hydroxylation or ketone functionalization. For example, analogous hydroxy ketones like 4-Hydroxy-5-methyl-2-hexanone are synthesized via base-catalyzed condensation of aldehydes and ketones, followed by selective oxidation or reduction steps . Reaction optimization requires temperature control (e.g., maintaining 40–60°C to avoid side reactions) and catalyst selection (e.g., transition-metal catalysts for stereoselective hydroxylation). Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation should combine spectroscopic and chromatographic methods:

- NMR : Analyze the -NMR spectrum for characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, methyl groups at δ 0.8–1.2 ppm).

- IR : Confirm the presence of hydroxyl (-OH, ~3200–3600 cm) and carbonyl (C=O, ~1700–1750 cm) groups.

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity . Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures alignment with published spectral data .

Q. What safety protocols are critical when handling this compound?

- Storage : Classify as a flammable liquid (Storage Class Code 3) due to its flash point of 40°C. Store in a cool, ventilated area away from ignition sources .

- PPE : Use nitrile gloves, tightly sealed goggles, and flame-resistant lab coats. Avoid latex gloves due to potential permeability .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Stereoselectivity is achievable through chiral catalysts or enzymatic methods. For example, enantioselective hydroxylation of 5-methyl-2-hexanone can be mediated by cytochrome P450 enzymes or asymmetric organocatalysts, yielding specific (R) or (S) configurations. Monitoring via chiral HPLC or polarimetry is essential to verify enantiomeric excess (>90%) .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. To address this:

- Compare experimental data with computational predictions (e.g., DFT-based -NMR chemical shift calculations).

- Validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C7H14O2, exact mass 130.18486) .

- Cross-check with authoritative sources like EPA DSSTox or NIST to resolve ambiguities .

Q. How does the hydroxyl group in this compound influence its reactivity in further derivatization?

The β-hydroxyl group enhances nucleophilicity, enabling reactions such as:

- Oxidation : Conversion to 5-methyl-2,3-hexanedione using Jones reagent.

- Esterification : Formation of acetylated derivatives via reaction with acetic anhydride.

- Grignard Additions : Reactivity at the carbonyl group to form tertiary alcohols . Kinetic studies (e.g., via -NMR monitoring) can quantify reaction rates under varying pH and solvent conditions.

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Scale-up hurdles include:

- Yield Optimization : Batch reactors may require iterative adjustments to catalyst loading and mixing efficiency.

- Purification : Transition from column chromatography to fractional distillation or continuous-flow systems.

- Thermal Stability : Monitor exothermic reactions to prevent decomposition above 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.